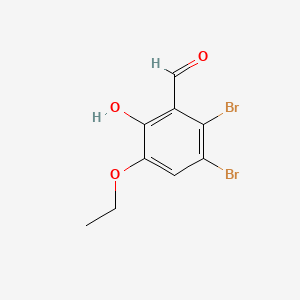

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde

説明

Contextualization within Substituted Benzaldehyde (B42025) Chemistry

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure in a vast and diverse family of organic compounds. The field of substituted benzaldehyde chemistry involves the strategic placement of various functional groups onto the benzaldehyde framework, a core practice in organic synthesis. liberty.eduacs.org These substitutions fundamentally alter the molecule's electronic properties, steric profile, and chemical reactivity, allowing for the creation of tailored building blocks for more complex molecular architectures. cdnsciencepub.com The aldehyde group itself is highly reactive and serves as a versatile handle for numerous chemical transformations, making its derivatives prized intermediates in fields ranging from pharmaceuticals to materials science. rug.nlresearchgate.net Modern synthetic methods continue to evolve, offering novel, efficient, one-pot procedures to generate highly functionalized benzaldehydes that were previously challenging to access. acs.orgrug.nl

Significance of Phenolic Aldehydes with Halogen and Alkoxy Substituents in Chemical Research

The presence of a phenolic hydroxyl group on the benzaldehyde ring introduces new dimensions of reactivity and potential applications, particularly as precursors for polymers like polyesters and polyurethanes. mdpi.comnih.gov When combined with halogen and alkoxy (such as ethoxy) substituents, the resulting molecule becomes a highly versatile chemical intermediate. Halogenated benzaldehydes are recognized for their unique properties, which are valuable in the synthesis of pharmaceuticals and dyes. mdpi.com

The interplay between these functional groups is of significant chemical interest:

The Phenolic Hydroxyl Group: Confers acidic properties and can act as a nucleophile or a directing group in further electrophilic aromatic substitutions.

The Aldehyde Group: A key site for nucleophilic addition, oxidation, reduction, and condensation reactions. wikipedia.org

Halogen Atoms (e.g., Bromine): Act as electron-withdrawing groups, influencing the reactivity of the aromatic ring and the aldehyde. They also serve as potential coupling sites in metal-catalyzed cross-coupling reactions.

The Alkoxy Group (e.g., Ethoxy): An electron-donating group that can modulate the electronic environment of the ring and influence the orientation of subsequent reactions.

This multi-functional arrangement provides chemists with a platform for constructing complex molecules, where each functional group can be addressed with specific reagents and reaction conditions. Phenolic aldehydes such as vanillin (B372448) and syringaldehyde, which feature hydroxyl and methoxy (B1213986) groups, are well-known natural compounds used extensively as flavoring agents and synthons. taylorandfrancis.comtaylorandfrancis.com The addition of halogens to such structures further expands their synthetic utility.

Research Landscape and Knowledge Gaps for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde

Despite the broad interest in functionalized phenolic aldehydes, the specific compound 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde appears to be a sparsely documented entity within the scientific literature. Its existence is noted in chemical databases, which provide computed physicochemical properties. nih.gov However, a thorough review of published research reveals a significant knowledge gap.

There is a lack of available studies detailing:

Validated Synthetic Routes: No specific, peer-reviewed synthetic procedures for its preparation are readily found.

Spectroscopic Characterization: Comprehensive experimental data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or mass spectrometry have not been published.

Chemical Reactivity: There are no dedicated studies exploring how its unique combination of functional groups directs its reactivity in various chemical transformations.

Potential Applications: While one can speculate on its use as an intermediate based on its structure, no specific applications have been investigated or reported.

The research landscape is therefore characterized by the compound's identification rather than its exploration. This presents an opportunity for future research to synthesize, characterize, and investigate the chemical behavior and potential utility of this highly substituted phenolic aldehyde.

Physicochemical Properties of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde

The following data is based on computed properties available in public chemical databases. nih.gov

| Property | Value |

| IUPAC Name | 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde |

| Molecular Formula | C₉H₈Br₂O₃ |

| Molecular Weight | 323.97 g/mol |

| Canonical SMILES | CCOC1=CC(=C(C(=C1O)C=O)Br)Br |

| InChIKey | MZAISYPWQNBWED-UHFFFAOYSA-N |

| Monoisotopic Mass | 321.88402 Da |

Structure

3D Structure

特性

IUPAC Name |

2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAISYPWQNBWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1O)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355070 | |

| Record name | 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20041-64-9 | |

| Record name | 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20041-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC750187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20041-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,3 Dibromo 5 Ethoxy 6 Hydroxybenzaldehyde

Retrosynthetic Dissection and Identification of Key Precursors

Retrosynthetic analysis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde allows for the identification of plausible starting materials and key bond disconnections. The primary disconnections involve the carbon-bromine bonds, the ether linkage, and the aldehyde group.

A logical retrosynthetic pathway would involve the disconnection of the bromine atoms first, leading to the precursor 3-ethoxy-2-hydroxybenzaldehyde . This precursor is attractive as it possesses the core salicylaldehyde (B1680747) structure with the desired ethoxy group already in place. The synthesis would then rely on the regioselective introduction of two bromine atoms at the 2 and 3 positions.

Alternatively, disconnection of the ethoxy group suggests a precursor like 2,3-dibromo-5,6-dihydroxybenzaldehyde . The synthesis would then involve a selective etherification of the hydroxyl group at the 5-position.

A more fundamental disconnection of the aldehyde group, through a formylation reaction, points towards 2,3-dibromo-5-ethoxyphenol as a key intermediate. This approach separates the introduction of the various substituents into distinct synthetic stages.

These key precursors, identified through retrosynthetic analysis, form the basis for the proposed forward synthetic strategies.

| Key Precursor | Corresponding Synthetic Approach |

| 3-Ethoxy-2-hydroxybenzaldehyde | Direct Synthesis via Regioselective Bromination |

| 2,3-Dibromo-5,6-dihydroxybenzaldehyde | Direct Synthesis via Etherification |

| 2,3-Dibromo-5-ethoxyphenol | Direct Synthesis via Aldehyde Functionalization |

| Salicylaldehyde or related simple aromatics | Multi-Step Synthesis Pathways |

Direct Synthesis Approaches to the Target Compound

Direct synthesis approaches aim to introduce the required functionalities onto a pre-existing aromatic core that closely resembles the target molecule.

The direct bromination of a suitably substituted hydroxybenzaldehyde, such as 3-ethoxy-2-hydroxybenzaldehyde, is a conceptually straightforward approach. However, achieving the desired 2,3-dibromo substitution pattern presents a significant regiochemical challenge. The hydroxyl and aldehyde groups are ortho, para-directing, while the ethoxy group is also an activating, ortho, para-directing group. The interplay of these directing effects will influence the position of bromination.

Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The choice of brominating agent and reaction conditions is crucial for controlling regioselectivity. nih.govresearchgate.net

Proposed Reaction Scheme:

Starting with 3-ethoxy-2-hydroxybenzaldehyde, treatment with a brominating agent could potentially yield the desired product.

Reagents and Conditions: Various brominating agents could be employed, such as N-Bromosuccinimide (NBS) in the presence of a catalyst, or elemental bromine in a suitable solvent like acetic acid or dichloromethane. The reaction temperature would likely need to be carefully controlled to minimize side reactions.

Challenges: The primary challenge is to achieve dibromination at the C2 and C3 positions while avoiding bromination at other activated positions on the aromatic ring. The strong activating effect of the hydroxyl and ethoxy groups could lead to a mixture of products.

| Starting Material | Brominating Agent | Solvent | Potential Outcome |

| 3-Ethoxy-2-hydroxybenzaldehyde | N-Bromosuccinimide (2 equiv.) | Acetonitrile | Mixture of mono- and di-brominated products |

| 3-Ethoxy-2-hydroxybenzaldehyde | Bromine (2 equiv.) | Acetic Acid | Potential for over-bromination and side reactions |

An alternative direct approach involves the etherification of a pre-brominated salicylaldehyde derivative. This strategy relies on the availability of a suitable dihydroxybenzaldehyde precursor. A plausible starting material would be 2,3-dibromo-5,6-dihydroxybenzaldehyde. The key step would be the selective mono-etherification of the hydroxyl group at the C5 position.

The Williamson ether synthesis is a common method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. ijceronline.com

Proposed Reaction Scheme:

The synthesis would involve the deprotonation of one of the hydroxyl groups of 2,3-dibromo-5,6-dihydroxybenzaldehyde, followed by reaction with an ethylating agent.

Reagents and Conditions: A suitable base, such as sodium hydride or potassium carbonate, would be used to selectively deprotonate the more acidic hydroxyl group. The choice of base and reaction temperature would be critical for achieving selectivity. The ethylating agent would typically be ethyl iodide or ethyl bromide.

Challenges: The main challenge is the selective etherification of the C5-hydroxyl group in the presence of the C6-hydroxyl group. The relative acidities of the two hydroxyl groups will influence the site of deprotonation and subsequent etherification.

| Starting Material | Base | Ethylating Agent | Solvent | Potential Outcome |

| 2,3-Dibromo-5,6-dihydroxybenzaldehyde | K₂CO₃ | Ethyl Iodide | Acetone | Mixture of mono- and di-ethylated products |

| 2,3-Dibromo-5,6-dihydroxybenzaldehyde | NaH | Ethyl Bromide | THF | Potential for higher selectivity with careful control |

This approach involves introducing the aldehyde group in the final step of the synthesis onto a phenolic system that already contains the desired bromine and ethoxy substituents. The key precursor for this strategy would be 2,3-dibromo-5-ethoxyphenol.

Several methods exist for the formylation of phenols, including the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Duff reaction.

Proposed Reaction Scheme:

The formylation of 2,3-dibromo-5-ethoxyphenol would be carried out using a suitable formylating agent and catalyst.

Reagents and Conditions: For the Reimer-Tiemann reaction, chloroform (B151607) and a strong base like sodium hydroxide (B78521) would be used. The Vilsmeier-Haack reaction employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride.

Challenges: The regioselectivity of the formylation reaction is the primary concern. The directing effects of the existing substituents (hydroxyl, ethoxy, and bromine atoms) will determine the position of the newly introduced aldehyde group. Achieving exclusive formylation at the C6 position is the desired outcome.

| Starting Material | Formylation Method | Reagents | Potential Outcome |

| 2,3-Dibromo-5-ethoxyphenol | Reimer-Tiemann | CHCl₃, NaOH | Introduction of the aldehyde group ortho to the hydroxyl group |

| 2,3-Dibromo-5-ethoxyphenol | Vilsmeier-Haack | DMF, POCl₃ | Potential for formylation at the less hindered position |

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

Multi-step syntheses offer greater control over the introduction of each substituent, often leading to a more unambiguous route to the target molecule, albeit with a longer synthetic sequence.

A plausible multi-step synthesis could commence with a simpler, readily available starting material like salicylaldehyde. The strategy would involve a carefully orchestrated sequence of bromination and etherification steps.

A general approach to multistep organic synthesis involves a series of reactions where the product of one step serves as the starting material for the next. nih.gov

Proposed Synthetic Sequence:

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of salicylaldehyde would first be protected to prevent unwanted side reactions during subsequent steps. A common protecting group for phenols is the methyl or benzyl (B1604629) group.

Regioselective Bromination: The protected salicylaldehyde would then be subjected to bromination. The directing effect of the protected hydroxyl group and the aldehyde group would guide the position of the incoming bromine atoms. It may be necessary to perform a sequential bromination to introduce the two bromine atoms at the desired positions.

Etherification: Following bromination, the ethoxy group would be introduced. This could potentially be achieved through a nucleophilic aromatic substitution reaction if a suitable leaving group is present, or more likely, after deprotection and selective alkylation.

Deprotection: The protecting group on the phenolic hydroxyl would be removed in the final step to yield the target compound.

Illustrative Reaction Scheme:

| Step | Transformation | Starting Material | Reagents | Intermediate/Product |

| 1 | Protection | Salicylaldehyde | Benzyl bromide, K₂CO₃ | 2-(Benzyloxy)benzaldehyde |

| 2 | Dibromination | 2-(Benzyloxy)benzaldehyde | NBS (2 equiv.), catalyst | 2,3-Dibromo-6-(benzyloxy)benzaldehyde |

| 3 | Nitration & Reduction (for ethoxy introduction) | 2,3-Dibromo-6-(benzyloxy)benzaldehyde | HNO₃/H₂SO₄ then Fe/HCl | Amino-dibromo-benzyloxy-benzaldehyde |

| 4 | Diazotization & Ethoxylation | Amino-dibromo-benzyloxy-benzaldehyde | NaNO₂, H₂SO₄ then EtOH | 2,3-Dibromo-5-ethoxy-6-(benzyloxy)benzaldehyde |

| 5 | Deprotection | 2,3-Dibromo-5-ethoxy-6-(benzyloxy)benzaldehyde | H₂, Pd/C | 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde |

This detailed, albeit lengthy, pathway allows for greater control over the regiochemistry at each step, potentially leading to a more successful synthesis of the target molecule.

Derivatization from Di- or Tri-substituted Phenols

A plausible and logical synthetic route to 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde involves the derivatization of a suitably substituted phenolic precursor. A key starting material for this approach is 3-ethoxy-2-hydroxybenzaldehyde, also known as o-ethylvanillin. This compound possesses the core structural features of the target molecule, namely the ethoxy, hydroxyl, and aldehyde groups in the required proximity. The synthesis would then proceed via a direct bromination of this precursor.

The regioselectivity of the bromination reaction is dictated by the directing effects of the substituents already present on the aromatic ring. The hydroxyl (-OH) and ethoxy (-OCH2CH3) groups are strong activating groups and are ortho, para-directing. The aldehyde (-CHO) group, on the other hand, is a deactivating group and is meta-directing. In the case of 3-ethoxy-2-hydroxybenzaldehyde, the powerful activating and directing effects of the hydroxyl and ethoxy groups would be expected to govern the position of electrophilic substitution.

The positions ortho and para to the hydroxyl group are positions 3 and 5. The positions ortho and para to the ethoxy group are positions 2 and 4. The position meta to the aldehyde group is position 5. Considering the steric hindrance and the combined directing effects, the incoming bromine electrophiles would preferentially substitute at the available and activated positions on the ring.

A general procedure for such a transformation would likely involve the reaction of 3-ethoxy-2-hydroxybenzaldehyde with a brominating agent such as elemental bromine (Br2) in a suitable solvent, like acetic acid or a chlorinated hydrocarbon. nvcc.edu The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve the desired dibromination and to minimize the formation of monobrominated or other isomeric products.

Table 1: Plausible Reaction Parameters for the Bromination of 3-ethoxy-2-hydroxybenzaldehyde

| Parameter | Condition | Rationale |

| Starting Material | 3-ethoxy-2-hydroxybenzaldehyde | Contains the core functional groups of the target molecule. |

| Brominating Agent | Elemental Bromine (Br2) | A common and effective electrophilic brominating agent. |

| Solvent | Glacial Acetic Acid or Dichloromethane | Provides a medium for the reaction and can help to moderate reactivity. |

| Stoichiometry | >2 equivalents of Br2 | To ensure dibromination of the aromatic ring. |

| Temperature | Room temperature or slightly elevated | To control the rate of reaction and selectivity. |

| Catalyst | None typically required (Lewis acids can be used) | The activated ring is susceptible to electrophilic attack. |

It is important to note that the bromination of 3-hydroxybenzaldehyde (B18108) has been reported to yield a mixture of products, including 2-bromo-5-hydroxybenzaldehyde (B121625) and 2-bromo-3-hydroxybenzaldehyde, highlighting the potential for the formation of multiple isomers. dntb.gov.ua Therefore, the purification of the desired 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde from the reaction mixture would be a critical step, likely involving techniques such as column chromatography or recrystallization.

Advanced Synthetic Techniques and Green Chemistry Principles in Compound Preparation

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. These advanced techniques aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. The preparation of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde can potentially benefit from these green chemistry principles.

Catalytic Approaches in Bromination and Alkylation Reactions

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste. In the context of synthesizing the target compound, catalytic approaches could be applied to the bromination step.

While the direct bromination of highly activated phenols often does not require a catalyst, the use of a catalyst can enhance selectivity and allow for the use of milder brominating agents. For instance, the oxidative bromination of salicylaldehyde has been achieved using potassium bromide and hydrogen peroxide in the presence of dioxovanadium(V) complexes encapsulated in zeolite-Y, mimicking the action of haloperoxidase enzymes. dntb.gov.uaresearchgate.net This method is advantageous as it avoids the use of elemental bromine.

Another catalytic approach involves the use of Lewis acids or solid acid catalysts to activate the brominating agent, potentially leading to improved regioselectivity. Although not specifically reported for 3-ethoxy-2-hydroxybenzaldehyde, the principles of catalytic bromination are broadly applicable to substituted phenols.

Table 2: Potential Catalytic Systems for the Bromination of Phenolic Precursors

| Catalytic System | Brominating Agent | Potential Advantages |

| Dioxovanadium(V) complexes | KBr / H2O2 | Avoids the use of elemental bromine, biomimetic approach. dntb.gov.uaresearchgate.net |

| Lewis Acids (e.g., AlCl3, FeCl3) | Br2 | Enhanced electrophilicity of bromine, potentially improved selectivity. |

| Solid Acid Catalysts (e.g., Zeolites) | N-Bromosuccinimide (NBS) | Heterogeneous catalysis, easy separation and catalyst recycling. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. heteroletters.orgnih.govnih.govuns.ac.id The application of microwave irradiation to the synthesis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde could be particularly beneficial for the bromination step.

The synthesis of various heterocyclic compounds from salicylaldehyde derivatives has been successfully achieved using microwave irradiation, demonstrating the compatibility of this functional group with microwave conditions. heteroletters.orgnih.gov For the bromination of a phenolic precursor, microwave heating could lead to a more rapid and efficient reaction. A study on the microwave-assisted synthesis of chalcones from substituted benzaldehydes highlights the significant reduction in reaction times and improved yields that can be achieved.

A potential microwave-assisted protocol for the bromination of 3-ethoxy-2-hydroxybenzaldehyde would involve mixing the substrate with a brominating agent, possibly in a minimal amount of a high-boiling point, microwave-absorbing solvent, and irradiating the mixture in a dedicated microwave reactor.

Solvent-Free or Environmentally Benign Reaction Media

The use of large quantities of volatile organic solvents in chemical synthesis is a major environmental concern. Consequently, the development of solvent-free or "neat" reaction conditions, or the use of environmentally benign solvents like water or ethanol (B145695), is a key aspect of green chemistry.

Solvent-free bromination of phenols has been successfully demonstrated using various methodologies. One approach involves the use of solid-supported reagents or carrying out the reaction under neat conditions, often with mechanical grinding or ball milling to ensure efficient mixing of the reactants.

Another green approach is the use of quaternary ammonium (B1175870) tribromides as brominating agents under solvent-free conditions, either with thermal heating or microwave irradiation. acgpubs.org These reagents are solids and are easier and safer to handle than liquid bromine.

The synthesis of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde could potentially be adapted to a solvent-free protocol. For example, the solid precursor, 3-ethoxy-2-hydroxybenzaldehyde, could be mixed with a solid brominating agent like N-bromosuccinimide (NBS) and a solid acid catalyst, and the reaction could be initiated by grinding or gentle heating. This would eliminate the need for a solvent, simplifying the work-up procedure and reducing waste.

Table 3: Comparison of Conventional and Green Synthetic Approaches

| Approach | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Bromination | Elemental bromine in a chlorinated solvent | Catalytic bromination with H2O2/KBr dntb.gov.uaresearchgate.net; Solvent-free reaction with NBS | Avoids hazardous bromine and volatile organic solvents, potentially higher selectivity. |

| Heating | Conventional reflux | Microwave irradiation heteroletters.orgnih.govnih.govuns.ac.id | Drastically reduced reaction times, often higher yields, better energy efficiency. |

| Reaction Medium | Organic solvents (e.g., acetic acid, chloroform) | Solvent-free (neat) or benign solvents (e.g., water, ethanol) | Reduced environmental impact, simplified purification, lower cost. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Due to the absence of publicly available experimental spectra for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, the following NMR analysis is based on predicted data generated from computational models and comparison with structurally similar compounds. Software such as ChemDraw, Mnova NMRPredict, and other online databases utilize established algorithms and extensive spectral libraries to estimate chemical shifts and coupling constants with a high degree of accuracy.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The predicted ¹H NMR spectrum of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde provides key insights into the proton environment of the molecule. The expected signals are as follows:

Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene (B151609) ring.

Aromatic Proton (Ar-H): A single aromatic proton is present on the benzene ring. Its chemical shift is influenced by the surrounding substituents. Given the electron-donating ethoxy and hydroxyl groups and the electron-withdrawing bromo and aldehyde groups, this proton is expected to resonate as a singlet in the range of δ 7.0-7.5 ppm.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature, typically appearing between δ 5.0 and 12.0 ppm. Intramolecular hydrogen bonding with the adjacent aldehyde group would likely shift this signal further downfield.

Ethoxy Group (-OCH₂CH₃): The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being directly attached to the electron-withdrawing oxygen atom, are expected to appear around δ 4.0-4.3 ppm. The methyl protons will be further upfield, resonating at approximately δ 1.3-1.5 ppm, with a typical coupling constant (J) of around 7 Hz.

Predicted ¹H NMR Data Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -CHO |

| ~11.5 | s (broad) | 1H | -OH |

| ~7.3 | s | 1H | Ar-H |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Note: These are predicted values and may vary from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The predicted ¹³C NMR spectrum is instrumental in confirming the carbon framework of the molecule. Nine distinct carbon signals are expected, corresponding to each carbon atom in the unique electronic environment of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde.

Aldehydic Carbon (-CHO): The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift in the range of δ 190-200 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts based on their substitution pattern.

The carbon bearing the hydroxyl group (C-6) and the carbon bearing the ethoxy group (C-5) are expected to be significantly shielded by the electron-donating oxygen atoms, with predicted shifts around δ 150-160 ppm.

The carbons attached to the bromine atoms (C-2 and C-3) will be deshielded, with expected resonances in the δ 110-125 ppm range. The precise shift is influenced by the heavy atom effect of bromine.

The carbon attached to the aldehyde group (C-1) is also expected to be in the δ 120-130 ppm region.

The remaining aromatic carbon (C-4) will have a chemical shift influenced by the cumulative effects of the adjacent substituents.

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is predicted to resonate around δ 65-70 ppm, while the methyl carbon (-CH₃) will be the most shielded, with a predicted chemical shift of approximately δ 14-16 ppm.

Predicted ¹³C NMR Data Table

| Chemical Shift (δ ppm) | Assignment |

| ~195 | C=O (Aldehyde) |

| ~158 | C-6 (Ar-C-OH) |

| ~152 | C-5 (Ar-C-OEt) |

| ~128 | C-1 (Ar-C-CHO) |

| ~120 | C-4 (Ar-C-H) |

| ~118 | C-2 (Ar-C-Br) |

| ~115 | C-3 (Ar-C-Br) |

| ~68 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Note: These are predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Determination

While experimental 2D NMR data is unavailable, predictions can be made about the expected correlations:

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the methylene protons (-OCH₂-) and the methyl protons (-CH₃) of the ethoxy group, confirming their scalar coupling. No other correlations would be expected due to the isolated nature of the other proton spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. Expected correlations include the aldehydic proton to the aldehydic carbon, the aromatic proton to its corresponding aromatic carbon, and the methylene and methyl protons of the ethoxy group to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would provide crucial information about the connectivity of the molecule through two- and three-bond correlations. Key expected correlations would include:

The aldehydic proton to the aromatic carbons C-1 and C-6.

The aromatic proton to the surrounding aromatic carbons.

The methylene protons of the ethoxy group to the aromatic carbon C-5 and the methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is expected to display characteristic absorption bands corresponding to its various functional groups. The analysis is based on typical frequency ranges for these moieties in similar chemical environments.

Characteristic Vibrational Modes of Aldehyde, Hydroxyl, Ether, and Aromatic Moieties

Hydroxyl (-OH) Stretch: A broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness is indicative of hydrogen bonding. Due to the potential for strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen, this peak may be shifted to the lower end of this range.

Aromatic C-H Stretch: A medium to weak absorption is expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range, which is characteristic of C-H stretching in an aromatic ring.

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethoxy group are expected to appear in the 2850-3000 cm⁻¹ region.

Aldehyde C-H Stretch: Two weak to medium bands, known as Fermi doublets, are characteristic of the aldehyde C-H stretch and are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

Carbonyl (C=O) Stretch: A strong and sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group is anticipated in the range of 1650-1680 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding typically lowers the frequency from that of a simple aliphatic aldehyde.

Aromatic C=C Stretch: Medium to weak intensity bands are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring.

Ether C-O Stretch: The stretching vibration of the aryl-alkyl ether linkage is expected to produce a strong absorption band in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Br Stretch: The carbon-bromine stretching vibrations typically appear in the fingerprint region, at lower wavenumbers, usually between 500 and 690 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Studies

The UV-Vis spectrum of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, dissolved in a suitable solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. The presence of multiple auxochromes (-OH, -OR) and chromophores (-CHO, C=C) on the benzene ring will influence the position and intensity of these absorption maxima (λmax).

Phenols and benzaldehydes typically show two main absorption bands corresponding to π → π* transitions. For substituted phenols, these bands are often observed around 270-280 nm and a shorter wavelength band near 210-220 nm. The presence of the aldehyde group, being a chromophore, and the bromine atoms, which can cause a bathochromic (red) shift, will likely result in a more complex spectrum.

π → π Transitions:* Strong absorptions are expected due to electronic transitions within the conjugated system of the benzene ring and the carbonyl group. The primary absorption band is likely to be observed in the 280-320 nm range. A second, more intense band may appear at a shorter wavelength, around 230-250 nm.

n → π Transition:* A weaker absorption band, corresponding to the n → π* transition of the lone pair of electrons on the carbonyl oxygen, is expected at a longer wavelength, potentially in the 320-360 nm region. This band is often of low intensity and can sometimes be obscured by the more intense π → π* bands.

The exact λmax values and molar absorptivities would be dependent on the solvent used due to solvatochromic effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate determination of the molecular mass of a compound, allowing for the confident assignment of its elemental formula. For 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde (C₉H₈Br₂O₃), the theoretical exact mass can be calculated.

| Property | Value |

| Molecular Formula | C₉H₈Br₂O₃ |

| Monoisotopic Mass | 321.88402 Da |

Data computed by PubChem. rsc.org

An experimental HR-ESI-MS analysis would be expected to yield a molecular ion peak (e.g., [M-H]⁻ in negative ion mode) that closely matches this theoretical value, confirming the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive pattern for the molecular ion peak cluster (e.g., M, M+2, M+4 peaks), which would be a key signature for this compound.

Specific experimental HR-ESI-MS data, including the observed mass-to-charge ratio (m/z) and detailed fragmentation pathways for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, have not been reported in the available literature. Such fragmentation data would be invaluable for confirming the connectivity of the substituents on the aromatic ring.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

A single-crystal X-ray diffraction study of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde would provide the exact coordinates of each atom in the crystal, from which precise bond distances and angles can be calculated. This would allow for a detailed analysis of the molecular geometry, including the planarity of the benzene ring and the orientation of the aldehyde, ethoxy, and hydroxyl groups.

However, a published single-crystal X-ray structure for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde could not be located in the scientific literature. Therefore, no experimental data on its crystallographic parameters, bond lengths, or bond angles are available.

In the solid state, molecules of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde would be held together by a network of intermolecular forces. The functional groups present suggest the potential for several types of interactions:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, ethoxy, and aldehyde groups can act as acceptors. This could lead to the formation of strong intermolecular O-H···O hydrogen bonds, significantly influencing the crystal packing.

Halogen Bonding: The bromine atoms, particularly due to the electron-withdrawing nature of the aromatic ring, could act as halogen bond donors, interacting with electron-rich atoms (like oxygen) on neighboring molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

While the crystal structures of some related substituted benzaldehyde (B42025) derivatives show evidence of these types of interactions, a specific analysis for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is not possible without experimental crystallographic data.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the molecular geometry and electronic properties of organic compounds. A typical study would employ a functional, like B3LYP, combined with a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be performed to identify different spatial arrangements of the ethoxy and aldehyde groups relative to the benzene (B151609) ring and to determine the most stable conformer. This is crucial as the molecular conformation influences its physical, chemical, and biological properties. The stability of different conformers is evaluated based on their relative energies.

Table 1: Predicted Geometric Parameters for a Substituted Benzaldehyde (B42025) (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | ~0 |

| C-Br | ~1.90 | - | - |

| C-O (ethoxy) | ~1.37 | - | - |

| C=O (aldehyde) | ~1.22 | ~124 (C-C-O) | ~180 (relative to ring) |

| O-H | ~0.97 | ~109 (C-O-H) | ~0 or 180 (intramolecular H-bond) |

Note: This table is illustrative and does not represent actual data for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: This table is illustrative and does not represent actual data for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde.

DFT calculations are widely used to predict spectroscopic data. Calculated vibrational frequencies (IR and Raman) can be compared with experimental spectra to confirm the molecular structure and assign vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR data.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values in different colors. Regions of negative potential (typically red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to show negative potential, while the hydrogen of the hydroxyl group would show a positive potential.

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energies associated with these interactions. This analysis is valuable for understanding hyperconjugation, intramolecular hydrogen bonding, and the delocalization of electron density, which all contribute to molecular stability.

Non-Linear Optical (NLO) Properties Prediction

Computational methods can predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. Key NLO parameters include the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for their potential use in NLO materials. These properties are highly dependent on the molecular structure, electron delocalization, and the presence of electron-donating and electron-withdrawing groups.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde |

| 5-Bromo-2-Hydroxybenzaldehyde |

| 3-ethoxy-4-hydroxybenzaldehyde |

| salicylaldehydes |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While specific molecular dynamics (MD) simulations for 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde are not extensively documented in publicly available literature, the application of this computational technique provides significant insights into the dynamic behavior and interactions of similar molecules with their environment. MD simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics, offering a window into the conformational flexibility, stability, and solvation properties of a compound. researchgate.net

For a molecule like 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, MD simulations could elucidate the rotational freedom of the ethoxy and aldehyde groups, as well as the planarity of the benzene ring. These simulations can predict the stability of different conformers and the energy barriers between them. Understanding the molecule's flexibility is crucial as it can influence its interaction with biological targets.

Furthermore, MD simulations are invaluable for studying solvation effects. By simulating the compound in a solvent box (e.g., water), one can observe the formation and dynamics of the solvation shell. This would reveal how solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the hydroxyl and aldehyde groups of the compound and the solvent molecules. The insights gained from such simulations are critical for predicting the compound's solubility and its behavior in a biological medium. Studies on related brominated salicylaldehydes have utilized MD simulations to understand their adsorption and interaction mechanisms on surfaces, highlighting the utility of this method. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the detailed analysis of close contacts between neighboring molecules. rsc.orgnih.gov For 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, this analysis would provide a comprehensive understanding of the packing arrangement and the forces governing its crystal structure.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of significant intermolecular interactions. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds and halogen bonds, which are crucial for the stability of the crystal packing. rsc.org

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule with the functional groups of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, the primary interactions expected would involve hydrogen bonds, halogen bonds, and van der Waals forces.

A breakdown of the anticipated intermolecular contacts and their percentage contribution to the total Hirshfeld surface is presented in the table below, based on analyses of similar substituted benzaldehyde derivatives. rsc.orgnih.gov The dominant interactions are typically H···H contacts, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.gov The H···O/O···H contacts, indicative of hydrogen bonding involving the hydroxyl and aldehyde groups, would also be significant. rsc.org Furthermore, contacts involving the bromine atoms (Br···H, Br···Br, and Br···C) would play a crucial role in the supramolecular assembly.

| Contact Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50 | Represents van der Waals interactions between hydrogen atoms on adjacent molecules. nih.gov |

| H···O/O···H | ~25-35 | Indicates the presence of hydrogen bonds, primarily involving the hydroxyl and carbonyl oxygen atoms. nih.gov |

| Br···H/H···Br | ~10-15 | Highlights halogen bonding and other close contacts between bromine and hydrogen atoms. |

| C···H/H···C | ~5-10 | Reflects C-H···π interactions and other van der Waals contacts. |

| Br···C/C···Br | ~2-5 | Suggests the presence of halogen-π interactions. |

| C···C | ~1-3 | Indicative of π-π stacking interactions between the benzene rings. rsc.org |

| Br···Br | ~1-2 | Represents halogen-halogen interactions. researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 2,3 Dibromo 5 Ethoxy 6 Hydroxybenzaldehyde

Electrophilic Aromatic Substitution Reactions at the Benzene (B151609) Ring

The benzene ring of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is heavily substituted, which significantly influences its susceptibility to further electrophilic aromatic substitution. The hydroxyl (-OH) and ethoxy (-OCH2CH3) groups are strong activating groups and are ortho-, para-directing due to their ability to donate electron density to the ring through resonance. Conversely, the aldehyde (-CHO) and bromine (-Br) substituents are deactivating groups. The aldehyde group is a meta-director due to its electron-withdrawing nature, while the halogens are deactivating yet ortho-, para-directing.

Given the substitution pattern, the position available for electrophilic attack is C4. The directing effects of the substituents are as follows:

The -OH group at C6 directs ortho and para, activating positions C5 (occupied) and C2 (occupied), and C4.

The -ethoxy group at C5 directs ortho and para, activating positions C6 (occupied) and C4.

The -Br at C2 directs ortho and para, deactivating positions C1 (occupied) and C3 (occupied), and C5 (occupied).

The -Br at C3 directs ortho and para, deactivating positions C2 (occupied) and C4.

The -CHO group at C1 directs meta, deactivating positions C3 (occupied) and C5 (occupied).

The cumulative effect of these groups suggests that the C4 position is the most likely site for electrophilic attack. The strong activating and ortho-, para-directing effects of the hydroxyl and ethoxy groups are expected to overcome the deactivating effects of the bromine and aldehyde groups, making reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions plausible at this position, albeit potentially requiring carefully controlled conditions due to the steric hindrance and the presence of both activating and deactivating groups.

Nucleophilic Addition and Condensation Reactions Involving the Aldehyde Group

The aldehyde functional group is a key site for nucleophilic addition and condensation reactions. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the other ring substituents.

Formation of Schiff Bases and Imines

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is expected to react with primary amines to form Schiff bases or imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The presence of the ortho-hydroxyl group can influence the reaction, potentially through intramolecular hydrogen bonding in the intermediate, and can also lead to the formation of metal complexes with the resulting Schiff base ligands. The reaction is typically catalyzed by an acid or a base.

Knoevenagel Condensation and Related Carbonyl Condensations

In the Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base. This reaction leads to the formation of a new carbon-carbon double bond. The reactivity of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde in this condensation will be influenced by the steric hindrance around the aldehyde group and the electronic nature of the benzene ring. The electron-donating hydroxyl and ethoxy groups may slightly reduce the electrophilicity of the carbonyl carbon, potentially requiring specific catalysts or reaction conditions to proceed efficiently.

Transformations Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at C6 is a site for reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) or with other alkylating agents. The acidity of the phenolic proton is enhanced by the electron-withdrawing bromine and aldehyde groups, facilitating its deprotonation.

Esterification: Reaction with an acid chloride or anhydride, typically in the presence of a base, will lead to the formation of the corresponding ester. The reactivity of the hydroxyl group in both etherification and esterification can be influenced by steric hindrance from the adjacent aldehyde and bromine substituents.

Reactions at the Bromine Substituents (e.g., Nucleophilic Aromatic Substitution, Metal-mediated Cross-Coupling)

The two bromine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution and metal-mediated cross-coupling reactions.

Nucleophilic Aromatic Substitution: Generally, aryl halides are unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, the aldehyde group provides some activation, but the reaction would likely require harsh conditions (high temperature and pressure) or the use of a strong nucleophile.

Metal-mediated Cross-Coupling: The bromine substituents are well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 and C3 positions, providing a versatile method for further functionalization of the molecule. For instance, a Suzuki coupling with an arylboronic acid could be used to introduce a new aryl group. The differential reactivity of the two bromine atoms could potentially be exploited for selective reactions.

Oxidation and Reduction Pathways of the Aldehyde and Hydroxyl Functionalities

The aldehyde and hydroxyl groups can undergo various oxidation and reduction reactions.

Oxidation:

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate, chromic acid, or milder reagents like silver oxide.

The phenolic hydroxyl group is also susceptible to oxidation, which can sometimes lead to quinone-type structures, although the substitution pattern of this molecule might make this less favorable.

Reduction:

The aldehyde group can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Catalytic hydrogenation could potentially reduce the aldehyde group and may also lead to the hydrodebromination (removal of bromine atoms) under more forcing conditions.

Insufficient Information Available to Generate Requested Article

A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific research data on the chemical reactivity and reaction mechanisms of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde , particularly concerning the topics of solvent effects on its reactivity and selectivity, and its adsorption mechanisms in heterogeneous reaction systems.

While general information regarding the physical and chemical properties of this compound is available in databases such as PubChem, dedicated studies detailing its reaction kinetics and thermodynamic parameters are not present in the public domain. The available research on related compounds, such as other substituted hydroxybenzaldehydes, cannot be directly extrapolated to 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde due to the unique electronic and steric effects imparted by its specific substitution pattern (two bromine atoms, an ethoxy group, and a hydroxyl group).

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline, which includes:

Investigation of Reaction Kinetics and Thermodynamic Parameters

Adsorption Mechanisms in Heterogeneous Reaction Systems

Generating content for these specific subsections without supporting research would require speculation and would not meet the standards of a factual and authoritative scientific article. Further research and publication in peer-reviewed journals are necessary to elucidate the specific chemical behaviors of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde in these areas.

Synthesis of Derivatives and Analogues of 2,3 Dibromo 5 Ethoxy 6 Hydroxybenzaldehyde

Schiff Base Derivatives from Condensation with Primary Amines

The condensation reaction between the aldehyde group of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde and the amino group of primary amines is a fundamental method for the synthesis of Schiff bases, also known as imines. This reaction typically proceeds by mixing the aldehyde and the amine in an appropriate solvent, often with acid or base catalysis, and heating to facilitate the elimination of a water molecule.

While specific studies detailing the synthesis of Schiff bases directly from 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde are not extensively documented in publicly available literature, the general reactivity of substituted salicylaldehydes is well-established. nih.govsemanticscholar.org The reaction is versatile and can be performed with a wide array of primary amines, including aliphatic and aromatic amines, to yield a library of Schiff base derivatives. The general procedure often involves refluxing equimolar amounts of the aldehyde and the amine in a solvent like ethanol (B145695). jocpr.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization.

The resulting Schiff bases, characterized by the azomethine (-CH=N-) linkage, are important intermediates and have been studied for their coordination chemistry and biological activities in related systems. The electronic environment of the aromatic ring in 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, influenced by the bromine and ethoxy groups, is expected to modulate the properties of the resulting Schiff bases.

Below is a representative table of primary amines that are commonly used in the synthesis of Schiff bases from substituted hydroxybenzaldehydes.

| Primary Amine | Chemical Formula | Class |

| Aniline (B41778) | C₆H₅NH₂ | Aromatic |

| p-Toluidine | CH₃C₆H₄NH₂ | Aromatic |

| Ethylenediamine | C₂H₄(NH₂)₂ | Aliphatic |

| 2-Aminopyridine | C₅H₆N₂ | Heterocyclic |

| Sulfanilamide | C₆H₈N₂O₂S | Aromatic |

Azo Compounds Incorporating the 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde Moiety via Coupling Reactions

Azo compounds, characterized by the functional group R-N=N-R', are another important class of derivatives that can be synthesized utilizing the 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde moiety. In this context, the benzaldehyde (B42025) derivative acts as a coupling component. The synthesis typically involves an azo coupling reaction, where a diazonium salt reacts with an activated aromatic ring, such as the phenol (B47542) ring in the title compound.

The general synthesis begins with the diazotization of a primary aromatic amine (e.g., aniline or a substituted aniline) using nitrous acid (HONO), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). uobasrah.edu.iqajchem-a.com The resulting diazonium salt is then added to a cooled, alkaline solution of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde. uobasrah.edu.iq The electron-rich nature of the phenoxide ion, formed under basic conditions, facilitates the electrophilic attack by the diazonium ion, typically at the position para to the hydroxyl group. However, given the substitution pattern of the title compound, the coupling would occur at the available ortho position to the hydroxyl group.

The final azo dye product is often a colored solid that can be isolated by filtration after acidification of the reaction mixture. uobasrah.edu.iq The specific hue of the dye is influenced by the electronic properties of the substituents on both the diazonium salt precursor and the benzaldehyde coupling component. researchgate.netmdpi.com

Heterocyclic Compound Formation Utilizing the Benzaldehyde Scaffold

The aldehyde and hydroxyl groups of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde provide reactive sites for the construction of various heterocyclic ring systems.

Coordination Complexes and Metallation Studies with the Compound as a Ligand

The hydroxyl and aldehyde groups of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde, and more commonly its Schiff base derivatives, can act as coordination sites for metal ions, forming stable coordination complexes. The phenolic oxygen, upon deprotonation, and the aldehyde oxygen (or the imine nitrogen in a Schiff base derivative) can form a chelate ring with a metal center.

Research on substituted salicylaldehydes and their derivatives has shown that they can form complexes with a variety of transition metals. mdpi.comiosrjournals.orgresearchgate.net The synthesis of these complexes is generally achieved by reacting a metal salt (e.g., acetate, chloride, or nitrate) with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can influence the geometry and coordination number of the resulting complex.

For instance, Schiff bases derived from substituted 2-hydroxybenzaldehydes have been shown to form complexes with metals like Ni(II), Cu(II), Co(II), and Zn(II). semanticscholar.org The resulting metal complexes often exhibit distinct geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the steric and electronic properties of the ligand. The bromine and ethoxy substituents on the 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde backbone would be expected to influence the electronic structure and stability of the resulting metal complexes.

The table below lists common transition metal ions used in the formation of coordination complexes with salicylaldehyde-type ligands.

| Metal Ion | Typical Oxidation State | Common Geometries in Complexes |

| Copper | Cu(II) | Square Planar, Tetrahedral, Octahedral |

| Nickel | Ni(II) | Square Planar, Tetrahedral, Octahedral |

| Cobalt | Co(II), Co(III) | Tetrahedral, Octahedral |

| Zinc | Zn(II) | Tetrahedral |

| Iron | Fe(II), Fe(III) | Octahedral |

Synthesis of Mononuclear and Polynuclear Metal Complexes

Substituted salicylaldehydes are well-regarded for their ability to form stable complexes with a wide range of metal ions. nih.govtandfonline.com This is typically achieved through bidentate coordination involving the carbonyl and phenolato oxygen atoms. nih.govmdpi.com While direct experimental data for the synthesis of metal complexes using 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde is not extensively documented, general synthetic strategies for related compounds can be described.

The synthesis of mononuclear metal complexes would likely involve the reaction of 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde with a metal salt in a suitable solvent. The reaction is often carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating coordination to the metal center. A variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II), are commonly used to form such complexes. nih.gov The resulting mononuclear complexes typically exhibit geometries such as octahedral, tetrahedral, or square planar, depending on the metal ion and the stoichiometry of the ligands. nih.gov

The formation of polynuclear metal complexes can be achieved by employing specific reaction conditions or by using additional bridging ligands. In some instances, the inherent structure of the salicylaldehyde (B1680747) derivative can promote the formation of dimeric or polymeric structures. For example, the presence of additional donor atoms or specific steric and electronic properties of the substituents can influence the nuclearity of the resulting metal complex.

A generalized reaction for the formation of a mononuclear metal complex can be represented as follows:

n C₉H₈Br₂O₃ + MClₓ → M(C₉H₇Br₂O₃)ₙClₓ₋ₙ + n HCl

Where M represents the metal ion, and n is the number of ligand molecules coordinated to the metal center.

Table 1: Potential Metal Complexes of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde

| Metal Ion | Potential Complex Geometry | Coordination Mode |

|---|---|---|

| Cu(II) | Square Planar | Bidentate (O,O') |

| Ni(II) | Octahedral/Square Planar | Bidentate (O,O') |

| Co(II) | Tetrahedral/Octahedral | Bidentate (O,O') |

| Zn(II) | Tetrahedral | Bidentate (O,O') |

Preparation of Structurally Modified Analogues (e.g., PDZ domain modulators, PARP1 inhibitor precursors)

The functional groups of 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde serve as handles for the synthesis of more complex organic molecules, including precursors to biologically active compounds like PDZ domain modulators and PARP1 inhibitors.

PDZ Domain Modulators:

PDZ domains are protein-protein interaction modules that play crucial roles in cellular signaling and organization. nih.gov The development of small molecules that can modulate PDZ domain interactions is an area of significant interest in drug discovery. nih.gov While specific examples of PDZ domain modulators derived directly from 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde are not detailed in the literature, the aldehyde functionality of this compound could be utilized to synthesize Schiff bases or other derivatives that could be further elaborated into potential modulators. The general approach would involve designing molecules that mimic the C-terminal peptide ligands that PDZ domains naturally recognize. nih.gov

PARP1 Inhibitor Precursors:

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, and its inhibitors have emerged as important cancer therapeutics. nih.govresearchgate.net The core structures of many PARP1 inhibitors are heterocyclic scaffolds. nih.govmdpi.com 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde could potentially serve as a starting material for the synthesis of such scaffolds. For example, the aldehyde group can undergo condensation reactions with various nucleophiles to initiate the construction of heterocyclic rings. The bromo substituents could be utilized for cross-coupling reactions to introduce further molecular complexity, a common strategy in the synthesis of complex drug molecules.

For instance, a plausible synthetic route could involve the conversion of the aldehyde to an imine, followed by cyclization and further functionalization to build a pyridopyridazinone or a similar heterocyclic core found in known PARP1 inhibitors. nih.gov

Table 2: Potential Synthetic Transformations of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde for Analogue Synthesis

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Aldehyde | Condensation | Schiff bases, Imines |

| Aldehyde | Wittig Reaction | Alkenes |

| Aldehyde | Reductive Amination | Amines |

| Hydroxyl | Etherification | Ethers |

| Bromo | Suzuki Coupling | Biaryls |

These transformations would allow for the systematic modification of the 2,3-dibromo-5-ethoxy-6-hydroxybenzaldehyde scaffold to explore structure-activity relationships in the development of new therapeutic agents.

Research Applications and Potential in Chemical Science

Utilization as a Versatile Synthetic Building Block in Complex Organic Synthesis

Substituted salicylaldehydes are fundamental organic building blocks used in the modular assembly of more complex molecular architectures. The reactivity of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is primarily dictated by its aldehyde and phenolic hydroxyl groups. The aldehyde group readily participates in nucleophilic addition and condensation reactions, while the hydroxyl group can be deprotonated to act as a nucleophile or be involved in etherification.

A key reaction for salicylaldehydes is the Knoevenagel condensation. beilstein-journals.orgscienceinfo.com For instance, reaction with enolates derived from compounds like acetophenones leads to the formation of chalcones. beilstein-journals.orgscienceinfo.com These chalcone (B49325) intermediates are pivotal precursors for the synthesis of various heterocyclic compounds, including flavans and flavones, which form the core of many biologically active molecules. beilstein-journals.org The presence of the ethoxy and dibromo substituents on the 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde starting material allows for the synthesis of highly functionalized heterocyclic products, where the substituents can fine-tune the steric and electronic properties of the final molecule.

The multifunctionality of this compound allows chemists to construct intricate molecular frameworks through a variety of organic reactions, highlighting its role as a valuable intermediate for creating a diverse range of derivatives. rsc.org

Ligand Design and Development in Coordination Chemistry for Catalytic or Material Applications

Salicylaldehyde (B1680747) and its derivatives are exceptionally important precursors for the synthesis of chelating ligands, particularly Schiff base ligands. tandfonline.comnih.govnoveltyjournals.com These are typically synthesized through the condensation reaction of the aldehyde group with a primary amine. noveltyjournals.comnih.gov The resulting Schiff base contains an imine (-C=N-) nitrogen and the phenolic (-OH) oxygen, which can coordinate to a metal ion, often acting as a bidentate ligand. noveltyjournals.commdpi.com

2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is an ideal precursor for creating a range of Schiff base ligands. The substituents on the aromatic ring play a crucial role in modulating the properties of the resulting metal complexes.

Electronic Effects: The electron-withdrawing nature of the two bromine atoms can influence the acidity of the phenolic proton and the electron density on the donor atoms, thereby affecting the stability and redox potential of the metal complex.

Steric Effects: The bulky bromine atoms at the 2 and 3 positions, adjacent to the primary coordination sites, can impose steric constraints that influence the coordination geometry around the metal center. This can lead to the formation of complexes with specific stereochemistry, which is critical for applications in asymmetric catalysis. nih.gov

Complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II), have been prepared from substituted salicylaldehydes and have been investigated for numerous applications. mdpi.comniscpr.res.in

Integration into Supramolecular Architectures

The structure of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde is well-suited for the construction of supramolecular assemblies through various non-covalent interactions. The interplay of these interactions can guide the molecules to self-assemble into well-defined, ordered structures in the solid state. The key interactions include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the aldehyde carbonyl oxygen is a hydrogen bond acceptor. This can lead to the formation of robust intramolecular or intermolecular hydrogen bonds, which are common in salicylaldehyde derivatives and contribute to the stabilization of their crystal structures. researchgate.net

π–π Stacking: The aromatic nature of the benzene (B151609) ring facilitates π–π stacking interactions between adjacent molecules, contributing to the formation of layered or columnar structures. researchgate.net

Halogen Bonding: A significant feature of this molecule is the presence of two bromine atoms. Bromine can act as a halogen bond donor, forming directional interactions with Lewis basic sites (e.g., carbonyl oxygen or another halogen atom) on neighboring molecules. This provides an additional tool for controlling the self-assembly process and engineering specific crystal packing arrangements.

The crystal structure of a related compound, 3,5-Dibromo-2-hydroxybenzaldehyde, reveals a layered packing structure stabilized by intermolecular O—H⋯O hydrogen bonding and weak π–π stacking interactions, demonstrating the potential of these functional groups to direct crystal formation. researchgate.net

The directional and specific nature of the non-covalent interactions mentioned above allows 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde and its derivatives to participate in predictable self-assembly processes. By carefully tuning the molecular structure, it is possible to program the formation of complex supramolecular architectures such as tapes, sheets, or porous frameworks.

In the context of host-guest chemistry, larger structures derived from this building block, such as macrocycles or cages, could be designed. The aromatic cavity and the functional groups pointing into or out of a potential cavity could be tailored for the selective recognition and binding of specific guest molecules. The bromine and ethoxy groups would line the exterior of such a host, influencing its solubility and its interactions with the surrounding environment.

Exploration in Catalytic Systems (e.g., Organocatalysis, Metal Catalysis)

The ligands and metal complexes derived from 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde have significant potential in catalysis. Metal-Schiff base complexes are widely studied as catalysts for a variety of organic transformations. tandfonline.com The performance of these catalysts is highly dependent on the structure of the ligand and the nature of the metal ion.

The substituents on the salicylaldehyde ring of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde would allow for the fine-tuning of a catalyst's properties:

Activity: The electronic effects of the bromo and ethoxy groups can modify the Lewis acidity of the coordinated metal center, which in turn can enhance the catalyst's activity.

Selectivity: The steric bulk of the substituents near the metal's active site can create a specific chiral environment, which is essential for enantioselective catalysis.

These tailored catalysts, which can be developed for both homogeneous and heterogeneous systems, are valuable for synthesizing fine chemicals and pharmaceuticals. sciencesconf.org

Contribution to the Development of Advanced Organic Materials

Halogenated organic compounds are important components in the development of advanced materials such as organic semiconductors and optoelectronic devices. researchgate.net The derivatives of 2,3-Dibromo-5-ethoxy-6-hydroxybenzaldehyde hold promise in this area for several reasons.